N-(4-methoxybenzyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
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Overview
Description
N-(4-methoxybenzyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide is a heterocyclic compound that belongs to the benzothiadiazine class This compound is characterized by the presence of a benzothiadiazine ring system, which is a fused ring structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzylamine with 2H-1,2,4-benzothiadiazine-7-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature. The resulting product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Sodium hydride, alkyl halides; reactions are conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted benzothiadiazine derivatives
Scientific Research Applications
N-(4-methoxybenzyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, the compound’s sulfonamide moiety can interact with proteins, affecting their structure and function .
Comparison with Similar Compounds
N-(4-methoxybenzyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide can be compared with other benzothiadiazine derivatives, such as:
Chlorothiazide: A diuretic medication used to treat hypertension and edema.
Hydrochlorothiazide: Another diuretic with similar uses as chlorothiazide but with a different pharmacokinetic profile.
Bendroflumethiazide: A thiazide diuretic used to treat high blood pressure and fluid retention.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiadiazine derivatives .
Properties
Molecular Formula |
C15H15N3O5S2 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
InChI |
InChI=1S/C15H15N3O5S2/c1-23-12-4-2-11(3-5-12)9-17-24(19,20)13-6-7-14-15(8-13)25(21,22)18-10-16-14/h2-8,10,17H,9H2,1H3,(H,16,18) |
InChI Key |
CBDHTFOMOQNPAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)NC=NS3(=O)=O |
Origin of Product |
United States |
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